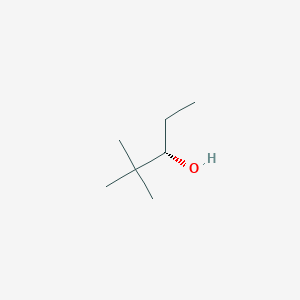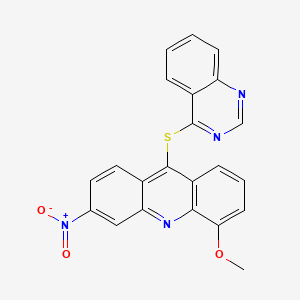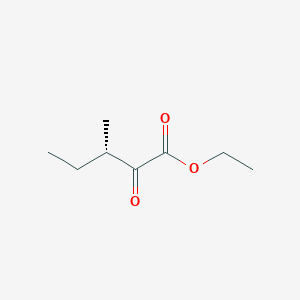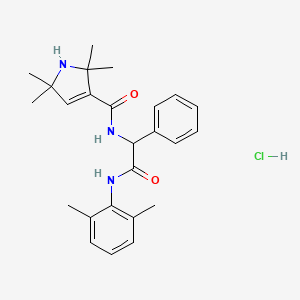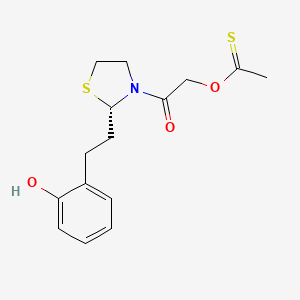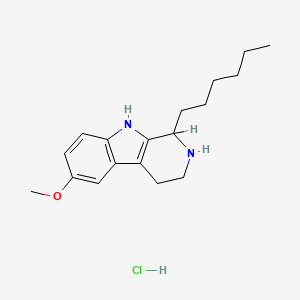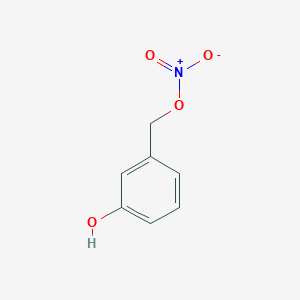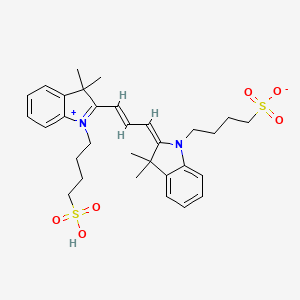
Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétamide, 2-(diéthylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacén-4-yl)-, monochlorhydrate est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par sa structure unique, qui comprend un groupe diéthylamino et un groupe hexahydro-s-indacényle, ce qui en fait un sujet intéressant pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acétamide, 2-(diéthylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacén-4-yl)-, monochlorhydrate implique généralement plusieurs étapes, y compris la formation du noyau hexahydro-s-indacényle et l’ajout ultérieur du groupe diéthylamino. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir la pureté et le rendement du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle, y compris des réacteurs à écoulement continu et des systèmes de synthèse automatisés. Ces méthodes visent à optimiser les conditions réactionnelles, à réduire les coûts de production et à garantir une qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acétamide, 2-(diéthylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacén-4-yl)-, monochlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxygénés, tandis que la réduction peut produire des composés hydrogénés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour synthétiser des molécules plus complexes. Sa structure unique permet diverses modifications, ce qui le rend précieux en synthèse organique et en science des matériaux.
Biologie
En recherche biologique, l’acétamide, 2-(diéthylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacén-4-yl)-, monochlorhydrate peut être utilisé comme sonde pour étudier les processus cellulaires et les interactions moléculaires. Sa capacité à interagir avec des cibles biologiques spécifiques le rend utile dans la découverte et le développement de médicaments.
Médecine
En médecine, ce composé peut avoir des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments pour traiter diverses maladies. Sa structure unique lui permet d’interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat prometteur pour des recherches plus approfondies.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la fabrication de produits chimiques de spécialité, de polymères et d’autres matériaux avancés. Ses propriétés uniques le rendent adapté à diverses applications, notamment les revêtements, les adhésifs et les matériaux électroniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it useful in drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications, particularly in developing new drugs for treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for further research.
Industry
In the industrial sector, this compound may be used in manufacturing specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mécanisme D'action
Le mécanisme d’action de l’acétamide, 2-(diéthylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacén-4-yl)-, monochlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, ce qui conduit aux effets observés du composé. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte spécifiques d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires comprennent :
- Dérivés d’acétamide avec différents substituants
- Composés à base d’indacényle avec des groupes fonctionnels variés
- Molécules organiques substituées par de la diéthylamino
Unicité
Ce qui distingue l’acétamide, 2-(diéthylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacén-4-yl)-, monochlorhydrate des composés similaires est sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles. Cette combinaison permet des interactions spécifiques avec des cibles moléculaires, ce qui la rend précieuse dans diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
85564-80-3 |
|---|---|
Formule moléculaire |
C18H27ClN2O |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-3-20(4-2)12-17(21)19-18-15-9-5-7-13(15)11-14-8-6-10-16(14)18;/h11H,3-10,12H2,1-2H3,(H,19,21);1H |
Clé InChI |
YXXKMVNZAVGELH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=C2CCCC2=CC3=C1CCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



